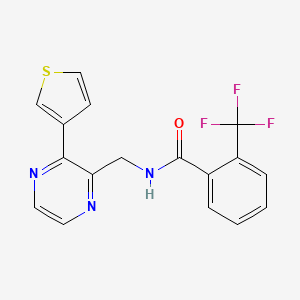

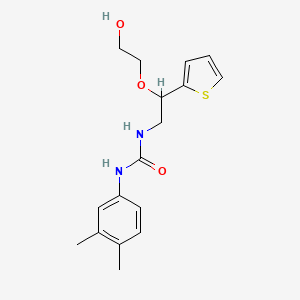

N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-2-(trifluoromethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of this compound involves several steps, including the condensation of 2-thiopheneethylamine (also known as 2-(thiophen-2-yl)ethanamine ) with appropriate reagents. The resulting intermediate undergoes further transformations to yield the final product. Notably, microwave-induced condensation with iminodiacetic acid leads to the formation of corresponding piperazine-2,6-dione derivatives .

Chemical Reactions Analysis

- Functionalization : It can be used to functionalize multiwall carbon nanotubes (MWCNT) .

- Derivatization : Reacting with isothiocyanatoketones yields pyrimidine derivatives, while interaction with aroyl S-methylisothiourea leads to acylguanidine derivatives .

Physical and Chemical Properties Analysis

Applications De Recherche Scientifique

Heterocyclic Synthesis Applications

Research has demonstrated the use of thiophene and pyrazine derivatives in the synthesis of various heterocyclic compounds. For instance, thiophenylhydrazonoacetates have been synthesized and investigated for their reactivity toward different nitrogen nucleophiles, yielding a variety of derivatives including pyrazole, isoxazole, and pyrazolopyrimidine derivatives, which are significant for pharmaceutical applications (Mohareb et al., 2004).

Histone Deacetylase Inhibition

N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) is an orally active histone deacetylase (HDAC) inhibitor, showing promise as an anticancer drug. It selectively inhibits HDACs at submicromolar concentrations, blocking cancer cell proliferation and inducing apoptosis (Zhou et al., 2008).

Synthesis of Pyrazine Analogs

The facile synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides through Suzuki cross-coupling reactions has been reported, along with their electronic and nonlinear optical properties. These compounds, confirmed by NMR and mass spectrometry, are explored for their potential in various applications, including materials science (Ahmad et al., 2021).

Potential Antimycobacterial Agents

N-(pyrazin-2-yl)benzamides have been designed and evaluated for their antimycobacterial activity, particularly against Mycobacterium tuberculosis. While showing varying levels of activity, some derivatives demonstrated promising selectivity and lower cytotoxicity, suggesting their potential as antimycobacterial agents (Zítko et al., 2018).

Antiviral Activities

Benzamide-based derivatives have been synthesized and tested for their antiviral activities, including significant activity against bird flu influenza (H5N1), showcasing the potential for development into therapeutic agents (Hebishy et al., 2020).

Safety and Hazards

Propriétés

IUPAC Name |

N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]-2-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12F3N3OS/c18-17(19,20)13-4-2-1-3-12(13)16(24)23-9-14-15(22-7-6-21-14)11-5-8-25-10-11/h1-8,10H,9H2,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIHAIUZLVPOPBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCC2=NC=CN=C2C3=CSC=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12F3N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-ethyl-N-(4-methylbenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2642081.png)

![3-nitro-4-{[3-(trifluoromethyl)phenyl]sulfanyl}benzenecarbaldehyde O-(3,4-dichlorobenzyl)oxime](/img/structure/B2642082.png)

![1-[(4-ethenylphenyl)methyl]-3-(3-fluorophenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2642087.png)

![2-Bromo-4h,5h,6h,7h,8h-thieno[3,2-c]azepine hydrochloride](/img/structure/B2642090.png)

![2,4-dichloro-N-[4-(2-chlorophenyl)sulfanylphenyl]benzamide](/img/structure/B2642093.png)

![5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-ethoxybenzene-1-sulfonamide](/img/structure/B2642096.png)

![4-[(4-chlorophenyl)sulfanyl]-2-(4-methylphenyl)-5-morpholino-3(2H)-pyridazinone](/img/structure/B2642097.png)